PDD 00017273

Description

Properties

IUPAC Name |

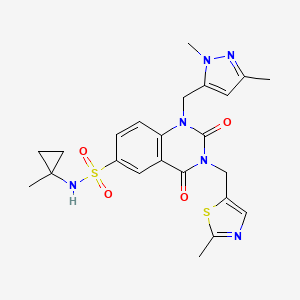

1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O4S2/c1-14-9-16(27(4)25-14)12-28-20-6-5-18(35(32,33)26-23(3)7-8-23)10-19(20)21(30)29(22(28)31)13-17-11-24-15(2)34-17/h5-6,9-11,26H,7-8,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWUBRBMMNTBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PDD 00017273: A Technical Guide to a Potent and Selective PARG Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and specificity of PDD 00017273, a first-in-class, potent, and selective small molecule inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). This document details its mechanism of action, quantitative biochemical and cellular activity, selectivity profile, and key experimental protocols for its characterization.

Core Function and Mechanism of Action

This compound exerts its biological effects by specifically inhibiting the enzymatic activity of PARG, the primary enzyme responsible for the degradation of poly(ADP-ribose) (PAR) chains. PARylation is a critical post-translational modification involved in various cellular processes, most notably DNA damage repair.

Upon DNA damage, Poly(ADP-ribose) Polymerases (PARPs) are activated and synthesize PAR chains on themselves and other acceptor proteins, creating a scaffold to recruit DNA repair factors. PARG reverses this process by hydrolyzing the glycosidic bonds between ADP-ribose units. By inhibiting PARG, this compound leads to the persistence of PAR chains at sites of DNA damage.[1][2] This sustained PARylation has several downstream consequences:

-

Impaired DNA Repair: The prolonged presence of PAR chains can hinder the completion of DNA repair processes.

-

Replication Fork Stalling: this compound has been shown to stall replication forks, leading to the accumulation of DNA double-strand breaks.[2]

-

Induction of Homologous Recombination (HR) Dependent DNA Damage: The DNA damage induced by this compound requires the homologous recombination pathway for repair.[2] This creates a synthetic lethal vulnerability in cells with deficiencies in HR genes, such as BRCA1 and BRCA2.[2]

-

Radiosensitization: this compound has been demonstrated to sensitize cancer cells to ionizing radiation.[3][4]

The inhibition of PARG by this compound represents a distinct mechanism compared to PARP inhibitors. While PARP inhibitors prevent the synthesis of PAR chains, this compound prevents their removal, leading to different downstream signaling and cellular outcomes.[3]

Quantitative Data Presentation

In Vitro and Cellular Potency of this compound

| Parameter | Value | Assay System | Reference |

| IC50 (Biochemical) | 26 nM | Recombinant human PARG enzyme assay | [1][5] |

| Kd | 1.45 nM | - | [2] |

| IC50 (Cellular) | 37 nM | PAR chain persistence assay in HeLa cells (MMS-induced damage) | [6][7] |

| IC50 (Clonogenic Growth) | 0.2 µM | ZR-75-1 (BRCA1 WT) cells | [6][7] |

| IC50 (Clonogenic Growth) | 0.8 µM | MDA-MB-436 (BRCA1 mutant) cells | [6][7] |

| IC50 (Clonogenic Growth) | >10 µM | HCC1937 cells | [6][7] |

Specificity and Off-Target Profile of this compound

This compound exhibits high selectivity for PARG over other enzymes and receptors.

| Target | Activity/Selectivity | Reference |

| PARP1 | >350-fold selectivity for PARG over PARP1 | [1][5] |

| ARH3 | >350-fold selectivity for PARG over ARH3 | [1][5] |

| Ion Channels, Enzymes, and Receptors | >350-fold selectivity for PARG over a broad panel | [1][5] |

| Cytochrome P450 Enzymes | No inhibition of five common isoforms at 10 µM | [2] |

Off-Target Screening Panel (% Inhibition at 10 µM this compound) [5]

| Target | % Inhibition | Target | % Inhibition |

| Adenosine A1 | 1% | Muscarinic M2 | -1% |

| Adenosine A2A | -1% | Muscarinic M3 | 3% |

| Adrenergic a1A | -5% | Nicotinic Acetylcholine | 3% |

| Adrenergic a1B | 7% | Nicotinic Acetylcholine a1 | -3% |

| Adrenergic a2A | 10% | Opiate µ (OP3=MOP) | -6% |

| Adrenergic β1 | -9% | Phorbol Ester | -11% |

| Adrenergic β2 | -9% | Potassium Channel [KATP] | 5% |

| Calcium Channel L Type | 16% | Potassium Channel hERG | 12% |

| Cannabinoid CB1 | 21% | Prostanoid EP4 | 11% |

| Dopamine D1 | 6% | Rolipram | 16% |

| Dopamine D2S | -9% | Serotonin 5-HT2B | 4% |

| GABAA (Flunitrazepam Central) | 4% | Sigma σ1 | 15% |

| GABAA (Muscimol Central) | 3% | Sodium Channel site 2 | 6% |

| Glutamate (NMDA) | 4% | Transporter (Norepinephrine NET) | 20% |

| Histamine H1 | -6% | Acetyl Cholinesterase | -1% |

| Imidazoline I2 (Central) | -18% | Cyclooxygenase COX-2 | -2% |

| - | - | Phosphodiesterase PDE4 | 17% |

Mandatory Visualizations

References

- 1. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - White Rose Research Online [eprints.whiterose.ac.uk]

- 5. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]

- 6. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

PDD 00017273: A Technical Guide to a Potent and Selective Chemical Probe for Poly(ADP-ribose) Glycohydrolase (PARG) Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PDD 00017273, a first-in-class, potent, and selective chemical probe for the enzyme Poly(ADP-ribose) Glycohydrolase (PARG). PARG is a critical enzyme in the DNA damage response (DDR) pathway, responsible for the catabolism of poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. The availability of a specific inhibitor like this compound is crucial for elucidating the biological functions of PARG and exploring its potential as a therapeutic target, particularly in oncology.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its properties and activities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 514.62 g/mol [1][2] |

| Chemical Formula | C₂₃H₂₆N₆O₄S₂[1] |

| CAS Number | 1945950-21-9[1][3] |

| Purity | ≥98%[1] |

| Solubility | Soluble to 100 mM in DMSO[1][2] |

| Storage | Store at -20°C[1] |

Table 2: In Vitro Potency and Selectivity

| Target/Parameter | Value | Assay Type |

| PARG (Human) | IC₅₀ = 26 nM [1][2][3][4] | Biochemical PAR chain persistence assay[4] |

| K_D_ = 1.45 nM [3][5] | - | |

| PARP1 | >100 µM (>350-fold selectivity)[1][2][4] | Biochemical assay |

| ARH3 | >100 µM (>350-fold selectivity)[1][2][4] | Biochemical assay |

| Panel of Ion Channels, Enzymes, and Receptors | >350-fold selectivity[1][2] | Binding/activity assays |

| Cytochrome P450 Enzymes (five common) | No inhibition at 10 µM[3][5] | Biochemical assay |

Table 3: Cellular Activity and Effects

| Cellular Effect | Cell Line(s) | Concentration | Outcome |

| PAR Polymer Degradation | MCF7 | 0.3 µM | Inhibition of PAR polymer degradation[3] |

| PAR Chain Maintenance | Various | - | Maintains PAR chains after DNA damage[1] |

| DNA Damage Induction | Various | 30 µM | Modestly increases γH2AX intensity[3][5] |

| Replication Fork Stalling | Cancer cells | - | Stalls replication forks[3] |

| Decreased Colony Formation | ZR-75-1 (BRCA1 WT) | - | Decreases colony formation[1] |

| Reduced Cell Viability | BRCA-deficient cells | 0.3 µM | Reduces viability of BRCA1, BRCA2, PALB2, etc., depleted cells[3] |

| Cytotoxicity | HeLa | Up to 30 µM | Not cytotoxic[4] |

| MC3T3-E1 | IC₅₀ = 24.7 µM[6] | - |

Mechanism of Action

This compound acts as a potent and selective inhibitor of PARG's glycohydrolase activity. In the cellular context, DNA damage activates PARP enzymes, which synthesize PAR chains on various nuclear proteins, forming a scaffold to recruit DNA repair machinery. PARG is responsible for hydrolyzing these PAR chains, effectively turning off the signal.

By inhibiting PARG, this compound prevents the degradation of PAR chains.[1] This sustained PARylation leads to several downstream consequences:

-

Inhibition of DNA Repair: The persistent PAR chains can interfere with the completion of DNA repair processes.[7]

-

Replication Fork Stalling: The inhibitor causes replication fork stalling, a critical event that can lead to DNA double-stranded breaks.[3]

-

Induction of DNA Damage: The accumulation of stalled replication forks and unresolved repair intermediates leads to the formation of DNA double-stranded breaks, evidenced by increased γH2AX phosphorylation.[1][3]

-

Synthetic Lethality: In cancer cells with pre-existing DNA damage response deficiencies (e.g., BRCA mutations), the additional stress induced by PARG inhibition can lead to cell death, a concept known as synthetic lethality.[3]

Signaling Pathway and Experimental Workflow

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments involving this compound.

Protocol 1: In Vitro PARG Activity Assay (Fluorogenic)

This protocol is adapted from commercially available kits designed to measure PARG hydrolase activity.[8]

Objective: To determine the IC₅₀ of this compound against purified human PARG enzyme.

Materials:

-

Purified recombinant human PARG enzyme

-

Fluorogenic PARG substrate (a quenched ADP-ribose fluorophore)

-

Assay Buffer (e.g., 50 mM Tris pH 7.4, 50 mM KCl, 3 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Tween 20)[3]

-

This compound stock solution in DMSO

-

384-well assay plates (black, low-volume)

-

Fluorescence plate reader (Excitation: ~385 nm, Emission: ~502 nm)

Methodology:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a DMSO-only control (vehicle control) and a no-inhibitor control (positive control). The final DMSO concentration should not exceed 1%.

-

Enzyme Addition: To each well of the 384-well plate, add 5 µL of diluted human PARG enzyme (final concentration ~65 pM).[3]

-

Inhibitor Addition: Add 5 µL of the serially diluted this compound or control solutions to the respective wells.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the Fluorogenic PARG Substrate solution (e.g., 10 µM final concentration) to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular PAR Chain Accumulation Assay

Objective: To confirm the cell permeability and on-target activity of this compound by measuring the persistence of PAR chains in cells after DNA damage.

Materials:

-

Cell line of interest (e.g., MCF7, HeLa)

-

Complete cell culture medium

-

This compound

-

DNA damaging agent (e.g., Hydrogen Peroxide - H₂O₂)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against PAR

-

Secondary antibody (HRP-conjugated)

-

Western blot equipment and reagents

Methodology:

-

Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 - 3 µM) or vehicle (DMSO) for 1-2 hours.[3]

-

Induce DNA Damage: Treat the cells with a DNA damaging agent (e.g., 20 mM H₂O₂ for 10 minutes) to induce PARP activation and PAR chain synthesis. Include a no-damage control.

-

Washout and Recovery: Wash out the DNA damaging agent and replace it with fresh media containing this compound or vehicle. Allow cells to recover for a specified time (e.g., 30-60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Western Blotting:

-

Determine total protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for PAR.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: In vehicle-treated cells, the PAR signal should be transient, appearing after damage and disappearing during recovery. In this compound-treated cells, the PAR signal should persist during the recovery period, indicating PARG inhibition.

Applications and Limitations

This compound is an invaluable tool for investigating the biology of PARG. Its high potency and selectivity allow for precise interrogation of PARG's role in DNA repair, replication, and cell cycle control.[9] It has been used to demonstrate that PARG inhibition, like PARP inhibition, can be synthetically lethal in cancer cells with DDR deficiencies.[3]

However, the probe has limitations. This compound exhibits poor metabolic stability in human liver microsomes and is therefore considered unsuitable for in vivo studies.[4] Furthermore, resistance to this compound has been observed in cancer cell lines, which can involve mutations in the PARG gene itself.[10][11]

Conclusion

This compound is a well-characterized, potent, and selective cell-permeable chemical probe for PARG. It has demonstrated clear on-target effects in cellular assays, leading to the persistence of PAR chains, replication fork stalling, and synthetic lethality in specific cancer contexts. While its pharmacokinetic properties limit its use to in vitro and cell-based applications, it remains the gold standard for researchers seeking to dissect the cellular functions of PARG and validate it as a therapeutic target.

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]

- 5. Apexbio Technology LLC PDD00017273, 10mg CAS# 1945950-21-9, Quantity: Each | Fisher Scientific [fishersci.com]

- 6. Inhibition of Poly (ADP-Ribose) Glycohydrolase Accelerates Osteoblast Differentiation in Preosteoblastic MC3T3-E1 Cells [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genomic and biological aspects of resistance to selective poly(ADP-ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

PDD 00017273: A Deep Dive into its Differential Effects on PARP1 and PARG Activity

For Immediate Release

This technical guide provides a comprehensive analysis of the compound PDD 00017273, focusing on its distinct effects on the enzymatic activities of Poly(ADP-ribose) Polymerase 1 (PARP1) and Poly(ADP-ribose) Glycohydrolase (PARG). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of DNA damage repair and the therapeutic potential of its modulators.

Executive Summary

This compound has emerged as a potent and highly selective inhibitor of PARG, the primary enzyme responsible for the degradation of poly(ADP-ribose) (PAR) chains. In stark contrast, it exhibits minimal inhibitory activity against PARP1, the key enzyme responsible for PAR synthesis in response to DNA damage. This differential activity makes this compound a valuable chemical probe to dissect the specific roles of PARG in cellular processes and a potential starting point for the development of novel therapeutics.

Quantitative Analysis of Enzymatic Activity

The inhibitory effects of this compound on PARG and PARP1 have been quantified in various biochemical assays. The data clearly demonstrates the compound's high affinity and specificity for PARG.

| Target Enzyme | Parameter | Value | Reference |

| PARG | IC50 | 26 nM | [1][2][3][4][5][6] |

| Kd | 1.45 nM | [1] | |

| PARP1 | IC50 | > 100 µM | [5][7] |

IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Kd: The dissociation constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Kd value signifies a higher binding affinity.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on its selective inhibition of PARG. In the intricate dance of DNA damage and repair, PARP1 acts as a first responder, detecting DNA strand breaks and synthesizing long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors. PARG, in turn, hydrolyzes these PAR chains, allowing the repair process to proceed and conclude.

By inhibiting PARG, this compound prevents the degradation of PAR chains, leading to their accumulation at sites of DNA damage.[2][5] This persistent PARylation can stall replication forks and induce DNA damage that requires homologous recombination for repair.[1] In contrast, the compound has a negligible effect on PARP1's ability to synthesize PAR.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key in vitro assays used to determine the activity of this compound against PARG and PARP1.

In Vitro PARG Activity Assay

This protocol outlines a method to measure the inhibitory effect of this compound on PARG enzyme activity.

Materials:

-

Human full-length PARG enzyme

-

Biotin-NAD ribosylated PARP1 substrate

-

Assay Buffer: 50 mM Tris pH 7.4, 0.1 mg/mL BSA, 3 mM EDTA, 0.4 mM EGTA, 1 mM DTT, 0.01% Tween 20, 50 mM KCl

-

This compound (or other test compounds)

-

Detection reagent

-

384-well assay plates

Procedure:

-

Prepare a solution of human full-length PARG at a final reaction concentration of 65 pM in assay buffer.

-

Prepare a solution of biotin-NAD ribosylated PARP1 substrate at a final reaction concentration of 4.8 nM in assay buffer.

-

In a 384-well plate, add 5 µL of the PARG enzyme solution to each well.

-

Add 5 µL of the test compound (this compound) at various concentrations to the wells. For control wells, add 5 µL of vehicle (e.g., DMSO).

-

Initiate the reaction by adding 5 µL of the biotin-NAD ribosylated PARP1 substrate to each well. The total reaction volume is 15 µL.

-

Incubate the plate at room temperature for 10 minutes.

-

Stop the reaction by adding 5 µL of a suitable detection reagent.

-

Read the plate on a compatible plate reader to quantify the remaining substrate, which is inversely proportional to PARG activity.

In Vitro PARP1 Activity Assay

This protocol describes a common method for assessing PARP1 activity, likely similar to the one used to determine the high IC50 value of this compound.

Materials:

-

Human high specific activity PARP1 enzyme

-

Histone-coated 384-well assay plates

-

10x PARP Buffer

-

10x PARP Cocktail (containing biotinylated NAD+)

-

Activated DNA

-

This compound (or other test compounds)

-

Streptavidin-HRP

-

Chemiluminescent or colorimetric substrate

-

Stop solution

-

Wash Buffer (e.g., PBST)

Procedure:

-

To the histone-coated wells of a 384-well plate, add the test compound (this compound) at various concentrations.

-

Prepare a master mix containing 1x PARP buffer, activated DNA, and human PARP1 enzyme (final concentration ~0.02 units/mL).

-

Add 5 µL of the master mix to each well.

-

Initiate the reaction by adding 5 µL of 1x PARP cocktail (containing biotinylated NAD+). The final reaction volume is 10 µL.

-

Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for PARP1-mediated PARylation of the histones.

-

Wash the plate multiple times with wash buffer to remove unincorporated reagents.

-

Add a solution of streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.

-

Wash the plate again to remove unbound streptavidin-HRP.

-

Add the chemiluminescent or colorimetric substrate and incubate until sufficient signal develops.

-

Add a stop solution if necessary.

-

Read the plate on a luminometer or spectrophotometer. The signal intensity is directly proportional to PARP1 activity.

Conclusion

This compound is a powerful research tool characterized by its potent and selective inhibition of PARG, with negligible effects on PARP1 activity. This distinct pharmacological profile allows for the specific investigation of PARG's role in DNA repair and other cellular processes. The data and protocols presented in this guide offer a solid foundation for researchers to utilize this compound in their studies and for drug development professionals to consider the therapeutic potential of selective PARG inhibition. The long-term effects of sustained PARG inhibition, such as the observed downregulation of PARP1 in resistant cell lines, warrant further investigation.[8][9]

References

- 1. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. ADP-ribose hydrolases: biological functions and potential therapeutic targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. First-in-Class Chemical Probes against Poly(ADP-ribose) Glycohydrolase (PARG) Inhibit DNA Repair with Differential Pharmacology to Olaparib - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 8. First-in-Class Chemical Probes against Poly(ADP-ribose) Glycohydrolase (PARG) Inhibit DNA Repair with Differential Pharmacology to Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Understanding the Cellular Consequences of PARG Inhibition with PDD 00017273: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme responsible for the catabolism of poly(ADP-ribose) (PAR) chains, a post-translational modification involved in a variety of cellular processes, most notably the DNA damage response (DDR). Inhibition of PARG with small molecules represents a promising therapeutic strategy in oncology, distinct from the more clinically advanced PARP inhibitors. PDD 00017273 is a potent and selective, first-in-class inhibitor of PARG. This document provides a detailed technical overview of the cellular consequences of PARG inhibition by this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways.

Introduction to PARG and the Role of this compound

Poly(ADP-ribosyl)ation is a dynamic post-translational modification orchestrated by the opposing actions of poly(ADP-ribose) polymerases (PARPs) and PARG. While PARP enzymes synthesize PAR chains on acceptor proteins in response to cellular stress, particularly DNA damage, PARG is the primary enzyme responsible for their degradation. This rapid turnover of PAR is crucial for the proper regulation of the DNA damage response, chromatin structure, and other cellular processes.

This compound is a cell-permeable small molecule that potently and selectively inhibits the enzymatic activity of PARG.[1][2] Its use as a chemical probe has been instrumental in elucidating the specific cellular functions of PARG and validating it as a therapeutic target. Unlike PARP inhibitors, which prevent the synthesis of PAR, PARG inhibitors lead to the persistence of PAR chains, resulting in a distinct set of cellular outcomes.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data regarding the activity and cellular effects of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 Value | Reference |

| Enzymatic Assay | PARG | 26 nM | [1][2][3] |

| PAR Chain Persistence (HeLa cells) | Cellular PARG | 37 nM | [3] |

Table 2: Cellular Viability and Growth Inhibition by this compound

| Cell Line | Cancer Type | Assay Type | IC50 / EC50 Value | Reference |

| ZR-75-1 | Breast Cancer | Clonogenic Growth | 0.2 µM | [3] |

| MDA-MB-436 | Breast Cancer | Clonogenic Growth | 0.8 µM | [3] |

| HCC1937 | Breast Cancer | Clonogenic Growth | >10 µM | [3] |

| HCT116 | Colorectal Cancer | WST-8 (72h) | 43.7 ± 13.0 µM | [4] |

| HCT116RPDD (Resistant) | Colorectal Cancer | WST-8 (72h) | >100 µM | [4] |

Table 3: this compound-Mediated Effects on DNA Damage Response Markers

| Cell Line | Treatment | Endpoint | Observation | Reference |

| MCF-7 | 0.3 µM this compound + 3 Gy IR | γH2AX foci (>10/cell) | Delayed resolution of foci post-IR | [5] |

| MCF-7 | 0.3 µM this compound + 3 Gy IR | RAD51 foci (>10/cell) | Delayed resolution of foci post-IR | [1][5] |

| MCF-7 | 0.3 µM this compound + 3 Gy IR | DNA-PKcs foci (>10/cell) | Rapid and sustained increase in foci post-IR | [1][5] |

Core Cellular Consequences of PARG Inhibition

Inhibition of PARG by this compound leads to a number of distinct cellular consequences, primarily centered around the dysregulation of the DNA damage response and cell cycle progression.

Altered DNA Damage Response

The most profound effect of PARG inhibition is the sustained accumulation of PAR chains at sites of DNA damage. This has several downstream consequences:

-

Delayed Repair of DNA Lesions: The persistence of PAR chains can impede the recruitment and function of DNA repair factors. Studies have shown that this compound treatment leads to a delayed resolution of RAD51 foci following ionizing radiation, indicating an impairment of homologous recombination (HR) repair.[1][5]

-

Hyperactivation of DNA-PK: In contrast to the effects on HR, PARG inhibition by this compound has been shown to cause a rapid and sustained increase in the activation of the DNA-dependent protein kinase (DNA-PK), a key component of the non-homologous end joining (NHEJ) pathway.[1][5] This suggests that the unresolved PAR chains may persistently signal for NHEJ activity.

-

Induction of DNA Double-Strand Breaks: The accumulation of unresolved repair intermediates and the stalling of replication forks can lead to the formation of DNA double-strand breaks, as evidenced by increased levels of phosphorylated histone H2AX (γH2AX).[3]

Perturbation of Mitotic Progression

PARG activity is also crucial for the proper execution of mitosis. Inhibition with this compound has been observed to cause a perturbation in mitotic progression, leading to an accumulation of cells in metaphase.[5] This suggests a role for PARG in the regulation of the mitotic spindle or chromosome segregation.

Radiosensitization

By disrupting the normal DNA damage response, this compound can sensitize cancer cells to the cytotoxic effects of ionizing radiation.[1] This synergistic effect is a key rationale for the clinical development of PARG inhibitors in combination with radiotherapy.

Signaling Pathways and Experimental Workflows

Signaling Pathway: DNA Damage Response

Caption: Simplified signaling pathway of the DNA damage response.

Experimental Workflow: Immunofluorescence for DNA Damage Foci

Caption: Workflow for analyzing DNA damage foci by immunofluorescence.

Detailed Experimental Protocols

Cell Viability (WST-8) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add 10 µL of WST-8 reagent to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and calculate the EC50 value using a non-linear regression model.

Clonogenic Survival Assay

-

Cell Seeding: Seed a known number of cells (e.g., 200-1000) into 6-well plates.

-

Treatment: Treat the cells with this compound for a specified duration (e.g., 24 hours). For radiosensitization studies, irradiate the cells with the desired dose of ionizing radiation.

-

Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.

-

Incubation: Incubate the plates for 10-14 days until colonies of at least 50 cells are visible.

-

Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Counting: Count the number of colonies in each well.

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Immunofluorescence for DNA Damage Foci (e.g., γH2AX, RAD51)

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound and/or a DNA damaging agent (e.g., ionizing radiation) for the desired time.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-γH2AX, anti-RAD51) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of foci per cell using image analysis software.

Conclusion

This compound is a powerful research tool for investigating the cellular roles of PARG. Its ability to potently and selectively inhibit PARG has revealed critical functions of this enzyme in the DNA damage response and cell cycle control. The cellular consequences of PARG inhibition, including the disruption of DNA repair and perturbation of mitosis, underscore its potential as a therapeutic target in oncology, particularly in combination with DNA damaging agents. This guide provides a foundational understanding of the cellular effects of this compound to aid researchers in the design and interpretation of their studies.

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]

PDD 00017273: A Technical Guide to a First-in-Class PARG Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PDD 00017273, a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). This document details its chemical properties, mechanism of action within the DNA damage response pathway, and comprehensive experimental protocols for its evaluation.

Core Chemical and Pharmacological Properties

This compound is a first-in-class, cell-active small molecule inhibitor of PARG.[1] Its unique properties make it a valuable tool for investigating the role of PARG in DNA repair and a potential therapeutic agent in oncology.

| Property | Value | Reference |

| CAS Number | 1945950-21-9 | [1][2] |

| Molecular Formula | C23H26N6O4S2 | [1] |

| Molecular Weight | 514.62 g/mol | [1] |

| IC50 | ~26 nM (for PARG) | [2][3] |

| Solubility | Soluble in DMSO | [1] |

| Mechanism of Action | Potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG) | [1][3] |

The DNA Damage Response: PARP and PARG Signaling Pathway

In the event of DNA damage, particularly single-strand breaks, Poly(ADP-ribose) Polymerase (PARP) enzymes are recruited to the site of the lesion.[4] PARP catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[4] This PARylation event serves as a scaffold to recruit DNA repair machinery.[5]

Poly(ADP-ribose) Glycohydrolase (PARG) is the primary enzyme responsible for the degradation of these PAR chains, allowing the DNA repair process to complete and recycling ADP-ribose units.[6] By inhibiting PARG, this compound prevents the breakdown of PAR chains, leading to their accumulation. This accumulation can disrupt the normal DNA repair process, leading to replication fork stalling, DNA damage, and ultimately, cell death, particularly in cancer cells with existing DNA repair deficiencies.[2][7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the activity and efficacy of this compound.

In Vitro PARG Enzymatic Assay (Fluorogenic)

This assay measures the direct inhibitory effect of this compound on PARG enzyme activity.

Materials:

-

This compound

-

Purified human full-length PARG enzyme

-

Fluorogenic PARG substrate

-

Assay Buffer (e.g., 50 mM Tris pH 7.4, 0.1 mg/mL BSA, 3 mM EDTA, 0.4 mM EGTA, 1 mM DTT, 0.01% Tween 20, 50 mM KCl)[2]

-

384-well black, low-binding assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add 5 µL of the PARG enzyme solution (final concentration ~65 pM).[2]

-

Add 5 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 5 µL of the fluorogenic PARG substrate (final concentration ~4.8 nM).[2]

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at ~385 nm and emission at ~502 nm.

-

Subtract the background fluorescence (wells without enzyme) and plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

Cellular PAR Accumulation Assay (Immunofluorescence)

This assay assesses the ability of this compound to inhibit PARG activity within cells, leading to the accumulation of PAR chains after DNA damage induction.

Materials:

-

Adherent cell line (e.g., HeLa, MCF7)

-

This compound

-

DNA damaging agent (e.g., Methyl methanesulfonate (B1217627) - MMS)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-3% BSA in PBS)

-

Primary antibody against PAR

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips or in chamber slides and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Induce DNA damage by treating the cells with a DNA damaging agent like MMS for a short period (e.g., 15-30 minutes).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[8]

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.[8]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[9]

-

Incubate the cells with the primary antibody against PAR (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[10]

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[8]

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Wash the cells a final time with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify the PAR fluorescence intensity in the nucleus using a fluorescence microscope and image analysis software.

Clonogenic Survival Assay

This assay evaluates the long-term effect of this compound on the reproductive viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Trypsin-EDTA

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Harvest a single-cell suspension of the cancer cells.

-

Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubate the plates for 10-14 days, allowing colonies to form. The medium can be changed every 3-4 days if necessary.

-

After the incubation period, remove the medium and gently wash the wells with PBS.

-

Fix the colonies with methanol (B129727) for 10-15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.[5]

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Conclusion

This compound is a highly specific and potent inhibitor of PARG, representing a critical tool for dissecting the complexities of the DNA damage response. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the cellular and biochemical effects of this compound. Further exploration of this compound and other PARG inhibitors holds significant promise for the development of novel cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. arigobio.com [arigobio.com]

- 10. biotium.com [biotium.com]

The Discovery and Initial Characterization of PDD 00017273: A First-in-Class PARG Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the initial studies and discovery of PDD 00017273, a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). This compound emerged from a high-throughput screening campaign and represents a first-in-class chemical probe to investigate the role of PARG in cellular processes, particularly in the context of DNA damage repair. This document provides a comprehensive overview of its discovery, in vitro and cellular activity, and the key experimental methodologies employed in its initial characterization.

Introduction

The dynamic process of poly(ADP-ribosyl)ation (PARylation), governed by the opposing actions of Poly(ADP-ribose) Polymerases (PARPs) and Poly(ADP-ribose) Glycohydrolase (PARG), is a critical cellular response to DNA damage. While PARP inhibitors have shown significant therapeutic success, the role of PARG has been less explored due to a lack of potent and selective small molecule inhibitors. This compound was identified as a novel quinazolinone-based compound that potently and selectively inhibits PARG, providing a valuable tool to dissect the function of this enzyme and explore its therapeutic potential.

Discovery of this compound

This compound was discovered through a high-throughput screening (HTS) campaign designed to identify inhibitors of PARG.[1] The screening utilized a robust and sensitive homogeneous time-resolved fluorescence (HTRF) assay, which is well-suited for identifying small molecule inhibitors in large compound libraries.[2]

High-Throughput Screening (HTS) and Hit Identification

The HTS campaign led to the identification of several initial hit compounds. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and cell permeability of these early hits. This iterative process of chemical synthesis and biological testing ultimately yielded this compound as a lead candidate with desirable pharmacological properties.[1]

Quantitative Data Summary

The initial characterization of this compound generated key quantitative data that established its potency and selectivity. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | 26 nM | Biochemical PARG Enzyme Assay | [3][4][5] |

| Kd | 1.45 nM | - | [6] |

Table 2: Cellular Activity of this compound

| Cell Line | Parameter | Value | Condition | Reference |

| HeLa | IC50 | 37 nM | PAR Chain Persistence (with MMS) | [3][4] |

| MCF-7 | - | Inhibition of PAR polymer degradation at 0.3 µM | - | [6][7] |

| ZR-75-1 | IC50 | 0.2 µM | Clonogenic Growth | [3][4] |

| MDA-MB-436 | IC50 | 0.8 µM | Clonogenic Growth | [3][4] |

| HCC1937 | IC50 | >10 µM | Clonogenic Growth | [3][4] |

| HCT116 | EC50 | 43.7 ± 13.0 µM | WST-8 Assay (72h) | [8] |

| HCT116 | EC50 | 60.0 ± 17.6 µM | Colony Formation (10 days) | [8] |

Table 3: Selectivity Profile of this compound

| Target | Activity | Concentration | Reference |

| PARP1 | >350-fold selectivity for PARG | - | [9][10] |

| ARH3 | >350-fold selectivity for PARG | - | [9][10] |

| Panel of ion channels, enzymes, and receptors | >350-fold selectivity for PARG | - | [9][10] |

| Cytochrome P450 enzymes (five common) | No inhibition | 10 µM | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the initial studies of this compound.

High-Throughput Screening (HTS) for PARG Inhibitors

-

Assay Principle: A homogeneous time-resolved fluorescence (HTRF) assay was developed to measure the glycohydrolase activity of human PARG.[2] This assay format is highly amenable to HTS, allowing for the rapid screening of large compound libraries.[2]

-

Protocol Outline:

-

Recombinant human PARG enzyme is incubated with a substrate that, when cleaved, produces a fluorescent signal.

-

Test compounds from a chemical library are added to the reaction wells.

-

The reaction is allowed to proceed for a defined period.

-

The fluorescence is measured using an HTRF-compatible plate reader.

-

A decrease in the fluorescent signal indicates inhibition of PARG activity.

-

Hits are identified as compounds that cause a significant reduction in the signal compared to control wells.

-

Biochemical PARG Enzyme Assay

-

Objective: To determine the in vitro potency (IC50) of this compound against the PARG enzyme.

-

Methodology:

-

A solution of purified recombinant human PARG enzyme is prepared in assay buffer.

-

Serial dilutions of this compound are prepared.

-

The enzyme is incubated with varying concentrations of the inhibitor.

-

The enzymatic reaction is initiated by the addition of a PAR substrate.

-

The reaction is stopped after a specific time, and the amount of product formed is quantified.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

-

Cellular PAR Chain Persistence Assay

-

Objective: To assess the ability of this compound to inhibit PARG activity within intact cells.

-

Cell Lines: HeLa cells are commonly used for this assay.[3][4]

-

Protocol:

-

HeLa cells are seeded in microplates and allowed to adhere.

-

Cells are treated with a DNA damaging agent, such as methylmethanesulfonate (MMS), to induce PARP activation and the formation of PAR chains.

-

Simultaneously, cells are treated with a range of concentrations of this compound.

-

After a defined incubation period, cells are fixed and permeabilized.

-

The persistence of nuclear PAR chains is detected using an anti-PAR antibody followed by a fluorescently labeled secondary antibody.

-

The fluorescence intensity is quantified using high-content imaging or a plate reader.

-

The IC50 value is determined as the concentration of this compound that results in a 50% increase in PAR chain persistence.

-

Cell Viability and Clonogenic Growth Assays

-

Objective: To evaluate the effect of this compound on the proliferation and survival of cancer cells.

-

Methods:

-

WST-8 Assay: This colorimetric assay measures cell viability based on the reduction of WST-8 tetrazolium salt by cellular dehydrogenases. Cells are seeded in 96-well plates, treated with this compound for a specified duration (e.g., 72 hours), and then incubated with the WST-8 reagent. The absorbance is measured to determine the relative number of viable cells.[8]

-

Clonogenic Assay: This assay assesses the long-term survival and proliferative capacity of cells. A low number of cells are seeded and treated with this compound. After an extended period (e.g., 10-14 days), the resulting colonies are fixed, stained, and counted.[3][4]

-

Signaling Pathways and Experimental Workflows

The discovery of this compound has been instrumental in elucidating the role of PARG in the DNA damage response pathway.

PARG's Role in DNA Single-Strand Break Repair

In response to DNA single-strand breaks (SSBs), PARP1 is recruited to the site of damage and synthesizes long, branched chains of poly(ADP-ribose) (PAR). These PAR chains act as a scaffold to recruit other DNA repair proteins. PARG is responsible for hydrolyzing these PAR chains, which is essential for the timely disassembly of the repair complex and the completion of the repair process. Inhibition of PARG by this compound leads to the accumulation of PAR chains, which can stall replication forks and induce DNA damage that requires homologous recombination (HR) for repair.[6][7] This provides a therapeutic rationale for targeting PARG in HR-deficient cancers.

Caption: PARG's role in the DNA single-strand break repair pathway and the mechanism of inhibition by this compound.

Experimental Workflow for this compound Discovery and Characterization

The journey from a large chemical library to a well-characterized chemical probe like this compound involves a multi-step process.

References

- 1. researchgate.net [researchgate.net]

- 2. A high-throughput screening-compatible homogeneous time-resolved fluorescence assay measuring the glycohydrolase activity of human poly(ADP-ribose) glycohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDD00017273 | CAS 1945950-21-9 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]

- 9. This compound | Poly(ADP-ribose) Glycohydrolase | Tocris Bioscience [tocris.com]

- 10. medium.com [medium.com]

Unlocking New Avenues in Cancer Therapy: A Technical Guide to Synthetic Lethality with PDD 00017273

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the promising anti-cancer strategy of synthetic lethality, focusing on the first-in-class, potent, and selective Poly(ADP-ribose) Glycohydrolase (PARG) inhibitor, PDD 00017273. This document provides a comprehensive overview of its mechanism of action, synthetic lethal partners, and the experimental methodologies used to validate its efficacy.

Introduction to Synthetic Lethality and PARG Inhibition

Synthetic lethality is a concept in genetics where the co-occurrence of two genetic events leads to cell death, while each individual event is viable. In cancer therapy, this approach is exploited by targeting a gene or pathway that is essential for the survival of cancer cells with a specific mutation (e.g., in a tumor suppressor gene), while being non-toxic to healthy cells that do not harbor this mutation.

Poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification involved in various cellular processes, most notably DNA damage repair. This process is dynamically regulated by Poly(ADP-ribose) Polymerases (PARPs), which synthesize poly(ADP-ribose) (PAR) chains, and Poly(ADP-ribose) Glycohydrolase (PARG), which hydrolyzes these chains. The balance between PARP and PARG activity is crucial for maintaining genomic stability.

This compound is a highly selective and cell-permeable small molecule inhibitor of PARG.[1][2] By inhibiting PARG, this compound prevents the breakdown of PAR chains, leading to their accumulation. This accumulation can stall replication forks and induce DNA damage that necessitates repair by the homologous recombination (HR) pathway.[3][4]

The Mechanism of Action of this compound

This compound acts as a potent inhibitor of the enzymatic activity of PARG.[2][3] This inhibition leads to the persistence of PAR chains on proteins and DNA, a state known as "PAR trapping." The accumulation of PAR chains at sites of DNA damage can interfere with the recruitment of DNA repair factors and stall the progression of replication forks. In cells with intact DNA damage response pathways, this stalling can be resolved. However, in cancer cells with specific deficiencies, particularly in the HR pathway, this cellular state is catastrophic.

Signaling Pathway of PARG Inhibition-Induced Synthetic Lethality

The following diagram illustrates the central role of PARG in the DNA damage response and the principle of synthetic lethality with its inhibitor, this compound.

Caption: Synthetic lethality with this compound in HR-deficient cancer cells.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data reported for this compound in various cancer research studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 (PARG enzyme) | 26 nM | Enzyme activity assay | [2][3][5] |

| KD | 1.45 nM | - | [3] |

| Cellular IC50 (PAR chain persistence) | 37 nM | Immunofluorescence in HeLa cells with MMS | [5] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Background | IC50 / EC50 (µM) | Assay Type | Reference |

| ZR-75-1 | Breast Cancer | BRCA1 Wild-Type | 0.2 | Clonogenic Growth | [5] |

| MDA-MB-436 | Breast Cancer | BRCA1 5396+1G>A mutation | 0.8 | Clonogenic Growth | [5] |

| HCC1937 | Breast Cancer | - | >10 | Clonogenic Growth | [5] |

| HCT116 | Colorectal Cancer | Parental | 43.7 ± 13.0 | WST-8 (72h) | [6] |

| HCT116R-PDD | Colorectal Cancer | This compound Resistant | >100 | WST-8 (72h) | [6] |

| HCT116 | Colorectal Cancer | Parental | 60.0 ± 17.6 | Colony Formation (10 days) | [6] |

Synthetic Lethal Partners of PARG Inhibition

Research has identified several key synthetic lethal partners for PARG inhibition with this compound. These are primarily genes involved in the homologous recombination (HR) pathway and the response to replication stress.

Table 3: Validated Synthetic Lethal Partners for PARG Inhibition

| Gene | Pathway | Evidence | Reference |

| BRCA1 | Homologous Recombination | siRNA knockdown sensitizes cells to this compound | [4] |

| BRCA2 | Homologous Recombination | siRNA knockdown sensitizes cells to this compound | [4] |

| PALB2 | Homologous Recombination | siRNA knockdown sensitizes cells to this compound | [4] |

| FAM175A (ABRAXAS) | Homologous Recombination | siRNA knockdown sensitizes cells to this compound | [4] |

| BARD1 | Homologous Recombination | siRNA knockdown sensitizes cells to this compound | [4] |

| CCNE1 | Cell Cycle Regulation | High expression correlates with sensitivity to PARG inhibitors | [7] |

| TIMELESS | Replication Stress Response | Identified in synthetic lethal screens | [8] |

| HUS1 | Replication Stress Response | Identified in synthetic lethal screens | [8] |

| RFC2 | Replication Stress Response | Identified in synthetic lethal screens | [8] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

General Protocol (WST-8 Assay):

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add WST-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the EC50 value.

General Protocol (Colony Formation Assay):

-

Seed a low number of cells in 6-well plates.

-

Treat the cells with this compound at various concentrations.

-

Allow the cells to grow for 10-14 days, with media and drug replenishment as needed.

-

Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Count the number of colonies (typically >50 cells) and calculate the surviving fraction.

Immunofluorescence for DNA Damage and Repair Markers

Objective: To visualize and quantify markers of DNA damage (γH2AX) and homologous recombination (RAD51 foci) following treatment with this compound.

General Protocol:

-

Grow cells on coverslips in a multi-well plate.

-

Treat the cells with this compound, with or without a DNA damaging agent (e.g., ionizing radiation).

-

Fix the cells with paraformaldehyde at various time points post-treatment.

-

Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., BSA or serum).

-

Incubate with primary antibodies against γH2AX and/or RAD51.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

Quantify the number of foci per cell using image analysis software.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to investigate the synthetic lethal interaction of this compound with a gene of interest (e.g., BRCA1).

Caption: Workflow to validate synthetic lethality of this compound.

Conclusion

This compound represents a valuable chemical probe for studying the biology of PARG and a promising therapeutic agent for cancers with specific DNA damage response deficiencies. Its synthetic lethal interactions with key homologous recombination genes, such as BRCA1 and BRCA2, highlight a clear path for its clinical development. Further research into biomarkers of sensitivity and resistance will be crucial for the successful translation of PARG inhibitors into cancer therapy. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this compound in the fight against cancer.

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Specific killing of DNA damage-response deficient cells with inhibitors of poly(ADP-ribose) glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PDD 00017273 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDD 00017273 is a highly potent and selective, cell-permeable inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG).[1][2][3][4][5] By blocking the enzymatic activity of PARG, this compound leads to the accumulation of poly(ADP-ribose) (PAR) chains within the cell. This accumulation results in the stalling of replication forks and the induction of DNA damage, which necessitates homologous recombination (HR) for repair.[1] Consequently, this compound demonstrates significant potential in cancer therapy, particularly in tumors with deficiencies in DNA damage response pathways.[2]

Mechanism of Action

This compound specifically targets PARG, an enzyme responsible for the degradation of PAR polymers. These polymers are synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage. The accumulation of PAR polymers following PARG inhibition by this compound leads to cytotoxic effects in cancer cells, especially those with pre-existing DNA repair defects.[6]

Data Presentation

In Vitro Potency and Selectivity

| Target | Assay Type | IC50 | Notes |

| PARG | Cell-free enzymatic assay | 26 nM | Potent inhibition of PARG activity.[1][2][3][4][5] |

| PARP1 | Biochemical assay | >100 µM | Demonstrates high selectivity for PARG over PARP1.[7] |

| ARH3 | Biochemical assay | >100 µM | High selectivity against the functionally related ARH3 enzyme.[7] |

| Ion Channels & Receptors | Panel screening (33 targets) | >10 µM | Minimal off-target activity observed at 10 µM.[7] |

Cellular Activity in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | EC50 / Effect | Reference |

| HeLa | Cervical Cancer | PAR chain persistence | IC50 = 37 nM (with MMS) | [8] |

| MCF-7 | Breast Cancer | PAR polymer degradation | Inhibition at 0.3 µM | [1] |

| ZR-75-1 | Breast Cancer (BRCA1 WT) | Clonogenic growth | IC50 = 0.2 µM | [8] |

| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | Clonogenic growth | IC50 = 0.8 µM | [8] |

| HCC1937 | Breast Cancer | Clonogenic growth | >10 µM | [8] |

| HCT116 | Colorectal Cancer | WST-8 assay | EC50 = 43.7 ± 13.0 µM | [9] |

| HCT116RPDD | Colorectal Cancer (Resistant) | WST-8 assay | >100 µM | [9] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the product's molecular weight (514.62 g/mol ), calculate the required mass of this compound to prepare a 10 mM stock solution.[3]

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.[1]

-

Vortex the solution until the compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[4]

Protocol 2: Cell Viability Assay (Hoechst Staining)

Objective: To determine the effect of this compound on cell viability.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete cell culture medium

-

384-well plates

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

3.7% Formaldehyde in PBS

-

Hoechst 33342 staining solution (1:2000 in PBS)

Procedure:

-

Seed HeLa cells in a 384-well plate at a density of 1 x 10^4 cells/mL in 30 µL of complete medium per well.[1]

-

Incubate the plate for 16-24 hours to allow for cell attachment.[1]

-

Prepare a serial dilution of this compound in complete medium to achieve final concentrations ranging from 0.01 to 30 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.[1]

-

Add the diluted compound or vehicle control to the wells in triplicate. Leave outer wells untreated to account for edge effects.[1]

-

Incubate the plate for 72 hours.[1]

-

Fix the cells by adding 50 µL of 3.7% formaldehyde/PBS to each well and incubate for 20 minutes at room temperature.[1]

-

Wash the cells twice with PBS.[1]

-

Stain the cells by adding Hoechst 33342 solution and incubate for 1 hour in the dark.[1]

-

Image the plates using a high-content imager and quantify the number of nuclei in each well to determine cell viability.

Protocol 3: Western Blot for PAR Accumulation

Objective: To qualitatively assess the inhibition of PARG activity by measuring the accumulation of PAR polymers.

Materials:

-

MCF-7 cells (or other suitable cell line)

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution (10 mM in DMSO)

-

Methyl methanesulfonate (B1217627) (MMS) (optional, to induce DNA damage)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-PAR

-

Primary antibody: anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of this compound (e.g., 0.3 µM) or vehicle control for the desired time.[1] Optionally, co-treat with a DNA damaging agent like MMS to enhance PARP activity.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

Visualizations

Caption: Signaling pathway of this compound action.

Caption: General workflow for a cell viability experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (5952) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. This compound | Poly(ADP-ribose) Glycohydrolase | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Radiosensitization with an inhibitor of poly(ADP-ribose) glycohydrolase: A comparison with the PARP1/2/3 inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probe PDD00017273 | Chemical Probes Portal [chemicalprobes.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Genomic and biological aspects of resistance to selective poly(ADP‐ribose) glycohydrolase inhibitor PDD00017273 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of PDD 00017273 Stock Solution with DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

PDD 00017273 is a potent and selective inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response pathway.[1][2] With an IC50 of 26 nM, it is a valuable tool for studying DNA repair mechanisms and for potential therapeutic development in oncology.[1][2] Accurate preparation of a stock solution is the first critical step for ensuring reproducible and reliable experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[2][3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₂₆N₆O₄S₂ | [3] |

| Molecular Weight (MW) | 514.62 g/mol | [1][2] |

| Appearance | White to beige solid powder | [3] |

| Solubility in DMSO | ≥10 mg/mL to 100 mg/mL | [1][2] |

| (≥19.43 mM to 194.31 mM) | ||

| Recommended Storage Temp. | Powder: 2-8°C or -20°C | [4] |

| Stock Solution: -20°C or -80°C | [2] |

Experimental Protocol

This protocol provides a method for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro and in vivo experiments.

3.1. Materials and Equipment

-

This compound powder

-

Anhydrous/molecular sieve-dried, sterile DMSO

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator water bath

3.2. Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

-

Handle the this compound powder in a chemical fume hood or a well-ventilated area to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.

3.3. Stock Solution Calculation

To prepare a stock solution of a specific concentration (molarity), use the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:

-

Mass (mg) = 10 mM x 1 mL x 514.62 g/mol

-

Mass (mg) = 5.146 mg

Therefore, you will need to weigh 5.15 mg of this compound powder to prepare 1 mL of a 10 mM stock solution.

3.4. Step-by-Step Procedure

-

Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture, which can affect compound stability and weighing accuracy.

-

Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 5.15 mg for a 1 mL of 10 mM solution) and place it into a sterile microcentrifuge tube or an appropriate vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the powder. Use a calibrated micropipette for accuracy.

-

Dissolution: Close the vial tightly and vortex the solution for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes.[5] Gentle warming (up to 37°C) can also be applied, but be cautious as excessive heat may degrade the compound.

-

Final Check: Once the this compound is completely dissolved, the stock solution is ready for use or storage.

Storage and Handling

Proper storage is crucial to maintain the stability and activity of the this compound stock solution.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[2]

-

Long-Term Storage: For long-term storage, store the aliquots at -80°C (stable for up to one year).[2]

-

Short-Term Storage: For short-term storage, -20°C is acceptable (stable for up to one month).[2]

-

Handling: When preparing working solutions for experiments, thaw the required aliquot at room temperature. It is best practice to make serial dilutions of the DMSO stock in DMSO before the final dilution into an aqueous buffer or cell culture medium to prevent precipitation of the compound. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]

Visualization

The following diagrams illustrate the logical workflow for preparing the stock solution and the signaling pathway context of this compound.

Caption: Workflow for this compound Stock Solution Preparation.

Caption: this compound inhibits PARG in the DNA damage response.

References

Application Notes and Protocols for PDD 00017273 in Clonogenic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDD 00017273 is a potent and selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] With an in vitro IC50 of 26 nM, this compound effectively prevents the hydrolysis of poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) Polymerases (PARPs) at sites of DNA damage.[1][2] This inhibition leads to the accumulation of PAR polymers, resulting in stalled replication forks and the formation of DNA double-strand breaks that necessitate homologous recombination (HR) for repair.[1][4] Consequently, cancer cells with deficiencies in HR, such as those with BRCA1 or BRCA2 mutations, exhibit heightened sensitivity to this compound.[1][4] The clonogenic assay is a pivotal in vitro method to assess the long-term cytotoxic effects of such compounds by measuring the ability of single cells to form colonies.[5][6][7] These application notes provide detailed protocols and guidance for determining the optimal concentration of this compound in clonogenic assays across various cancer cell lines.

Mechanism of Action and Signaling Pathway

This compound targets the catalytic activity of PARG, preventing the breakdown of PAR chains. This disruption of PAR metabolism leads to an accumulation of PARylation signals, which can interfere with DNA replication and repair processes. The sustained PAR chains can trap PARP enzymes on the DNA, leading to replication fork stalling and collapse, ultimately generating cytotoxic DNA double-strand breaks.[1][4] In cells with competent HR repair pathways, these breaks can be efficiently repaired. However, in HR-deficient cells, the accumulation of unrepaired DNA damage triggers cell death. This selective targeting of HR-deficient cells is a key therapeutic strategy in oncology.

Quantitative Data Summary

The optimal concentration of this compound for clonogenic assays is highly cell-line dependent. Below is a summary of reported effective concentrations and IC50/EC50 values from various studies. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration.

| Cell Line | Assay Type | Concentration / IC50 / EC50 | Notes | Reference |

| MCF-7 | Clonogenic Assay (Radiosensitization) | 0.3 µM | Optimal dose for PARG inhibition with minimal cell killing. Used 16 hours prior to irradiation. | [1] |

| ZR-75-1 | Clonogenic Growth | IC50 = 0.2 µM | Breast cancer cell line. | [2] |

| MDA-MB-436 | Clonogenic Growth | IC50 = 0.8 µM | Breast cancer cell line with BRCA1 mutation. | [2] |

| HCC1937 | Clonogenic Growth | IC50 > 10 µM | Breast cancer cell line. | [2] |

| HCT116 | Colony Formation | EC50 = 60.0 ± 17.6 µM | Human colorectal cancer cell line. | [8] |

| HeLa | PAR Chain Persistence | IC50 = 37 nM | In combination with the DNA damaging agent MMS. | [2] |

Experimental Protocols

General Workflow for Clonogenic Assay

The clonogenic assay protocol involves cell seeding, treatment with this compound, a period of incubation to allow for colony formation, and finally, colony staining and counting.

Detailed Protocol

Materials:

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Appropriate cancer cell line(s)

-

Complete cell culture medium

-

6-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-